molecular formula C18H25Cl2N3O3S B10939576 [4-(2,6-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

[4-(2,6-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B10939576
M. Wt: 434.4 g/mol
InChI Key: AYFBANKXKYNYRF-UHFFFAOYSA-N
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Description

[4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 2,6-dichlorobenzyl group and a piperidine ring substituted with a methylsulfonyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The final step involves the coupling of the two intermediates under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for scalability, with careful control of reaction parameters to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.

Biology

In biological research, [4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases related to its molecular pathways.

Industry

In industry, this compound finds applications in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE apart is its dual functional groups, which confer unique reactivity and binding properties. This makes it particularly versatile for various applications, from synthetic chemistry to biomedical research.

Properties

Molecular Formula

C18H25Cl2N3O3S

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-7-3-4-14(12-23)18(24)22-10-8-21(9-11-22)13-15-16(19)5-2-6-17(15)20/h2,5-6,14H,3-4,7-13H2,1H3

InChI Key

AYFBANKXKYNYRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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